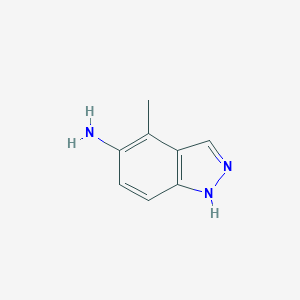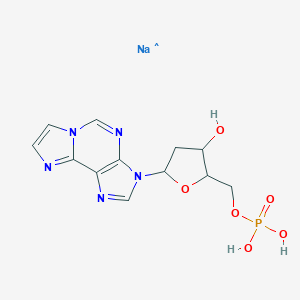
1,N6-Etheno-2'-deoxy-adenosine 5'-monophosphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,N6-Etheno-2'-deoxy-adenosine 5'-monophosphate sodium salt, also known as εdA-MP, is a modified nucleotide that is commonly used in scientific research. It is a fluorescent analog of adenosine monophosphate (AMP) that is used to study DNA damage and repair mechanisms.
Wirkmechanismus
εdA-MP acts as a DNA base analog, meaning it can be incorporated into DNA during replication. When incorporated into DNA, εdA-MP can cause structural changes that affect the DNA's ability to function properly. This can lead to DNA damage and activate DNA repair mechanisms.
Biochemical and Physiological Effects
εdA-MP has been shown to induce DNA damage and activate DNA repair mechanisms in vitro. In vivo studies have shown that εdA-MP can cause mutations and chromosomal abnormalities in cells. However, the physiological effects of εdA-MP in humans are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using εdA-MP in lab experiments is its ability to track DNA repair mechanisms in real-time using fluorescence microscopy. However, εdA-MP has limitations in terms of its stability and specificity. It is prone to degradation and can be incorporated into DNA at sites other than where damage has occurred, leading to false results.
Zukünftige Richtungen
Future research on εdA-MP could focus on improving its stability and specificity, as well as investigating its potential as a therapeutic agent for DNA damage-related diseases. Additionally, εdA-MP could be used in combination with other fluorescent nucleotides to study multiple aspects of DNA repair mechanisms simultaneously.
Synthesemethoden
The synthesis of εdA-MP involves the reaction of 2'-deoxyadenosine with vinyl bromide in the presence of palladium catalysts. The resulting product is then converted to εdA-MP through a series of reactions involving phosphorylation and deprotection. The final product is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
εdA-MP is commonly used in scientific research to study DNA damage and repair mechanisms. It is a fluorescent analog of AMP that can be incorporated into DNA during replication. When DNA is damaged, enzymes called glycosylases recognize and remove the damaged base. The resulting gap is then filled in by DNA polymerase, which incorporates εdA-MP instead of AMP. This allows researchers to track the repair process in real-time using fluorescence microscopy.
Eigenschaften
CAS-Nummer |
103213-55-4 |
|---|---|
Produktname |
1,N6-Etheno-2'-deoxy-adenosine 5'-monophosphate sodium salt |
Molekularformel |
C12H12N5Na2O6P |
Molekulargewicht |
378.23 g/mol |
InChI |
InChI=1S/C12H14N5O6P.Na/c18-7-3-9(23-8(7)4-22-24(19,20)21)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17;/h1-2,5-9,18H,3-4H2,(H2,19,20,21); |
InChI-Schlüssel |
CRICDNLLDOSMFW-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)O)O.[Na] |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



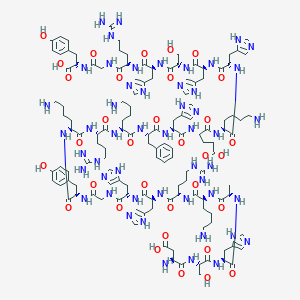
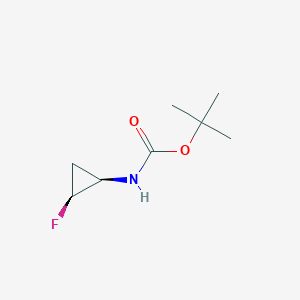
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)

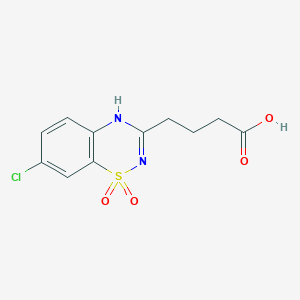


![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)
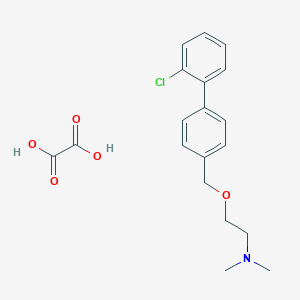
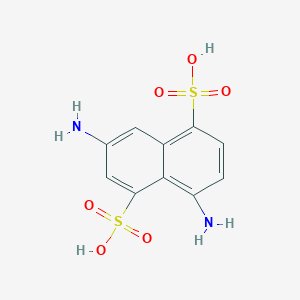
![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)

